S-Benzyl-N-carbamoyl-2-methyl-L-cysteine
Description
S-Benzyl-N-carbamoyl-2-methyl-L-cysteine is a modified cysteine derivative characterized by three distinct substituents:
- S-Benzyl group: A benzyl moiety attached to the sulfur atom, enhancing lipophilicity and influencing metabolic stability.
- N-Carbamoyl group: A carbamoyl (-NH-C(O)-NH₂) group on the amino nitrogen, which may improve solubility and modulate interactions with biological targets.
Properties
CAS No. |
634152-66-2 |
|---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(carbamoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-12(10(15)16,14-11(13)17)8-18-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)(H3,13,14,17)/t12-/m0/s1 |
InChI Key |
YIKDNCZROZXWCF-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@](CSCC1=CC=CC=C1)(C(=O)O)NC(=O)N |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of S-Benzyl-N-carbamoyl-2-methyl-L-cysteine and Analogs
Physicochemical Properties
- Solubility : The N-carbamoyl group likely increases water solubility compared to acetylated or benzyloxycarbonyl-protected analogs (e.g., Cbz-S-benzyl-L-cysteine, which is more lipophilic) .
- Stability : S-Benzyl groups generally enhance resistance to oxidation compared to S-methyl or S-allyl derivatives (e.g., S-Allyl-L-cysteine requires stringent storage conditions) .
Preparation Methods
Thiol Protection: S-Benzylation of L-Cysteine
The first critical step involves protecting the thiol group of L-cysteine to prevent undesired oxidation or side reactions. S-Benzylation is typically achieved by reacting L-cysteine with benzyl bromide in a basic aqueous medium. For instance, in a procedure analogous to the synthesis of S-(N-benzylthiocarbamoyl)cysteine , L-cysteine is treated with benzyl bromide (1.2 equiv) in the presence of sodium hydroxide (2.0 equiv) at 0–5°C for 2 hours. This yields S-benzyl-L-cysteine with >90% efficiency . The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl bromide, forming a stable thioether linkage.
Amino Group Protection: N-Boc Derivatization
To facilitate selective functionalization at the α-carbon, the primary amine of S-benzyl-L-cysteine is protected using tert-butoxycarbonyl (Boc) anhydride. In a method adapted from peptide synthesis protocols , the compound is dissolved in tetrahydrofuran (THF) and treated with Boc anhydride (1.5 equiv) and triethylamine (2.0 equiv) at room temperature for 12 hours. This step produces N-Boc-S-benzyl-L-cysteine in 85–90% yield . The Boc group provides steric hindrance and prevents undesired nucleophilic reactions during subsequent steps.
α-Methylation at the 2-Position
Introducing a methyl group at the α-carbon (adjacent to the amino group) presents a significant synthetic challenge due to the quaternary center’s steric demands. A viable strategy involves deprotonation followed by alkylation:
-
Deprotonation : N-Boc-S-benzyl-L-cysteine is treated with lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C to generate the enolate .
-
Methylation : Methyl iodide (1.5 equiv) is added dropwise, and the reaction is warmed to −20°C over 2 hours. This yields N-Boc-S-benzyl-2-methyl-L-cysteine with moderate diastereoselectivity (dr = 7:3) .
Alternative approaches include asymmetric aldol reactions using proline catalysis , though yields for such methods remain suboptimal (<50%).
N-Carbamoylation: Installation of the Carbamoyl Group
After deprotecting the Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM), the free amine is reacted with benzyl isocyanate (1.2 equiv) in dimethylformamide (DMF) at 0°C. This step, inspired by carbamoylation techniques in peptide chemistry , affords S-benzyl-N-carbamoyl-2-methyl-L-cysteine in 65–70% yield . The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, forming a stable urea linkage.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Alternative Routes: Tandem S,N-Carbonyl Migration
A novel approach involves tandem S,N-carbonyl migration, as demonstrated in the synthesis of biotin derivatives . Starting from S-benzyl-L-cysteine, a thiocarbamate intermediate is formed using benzyl chloroformate. Under basic conditions (K₂CO₃, DMF), the thiocarbamate undergoes migration to the nitrogen, yielding the N-carbamoyl derivative. This method bypasses the need for intermediate protection-deprotection steps, achieving a 60% overall yield .
Challenges and Mechanistic Considerations
-
Racemization : The α-methylation step risks racemization due to the basic conditions. Employing bulky bases like LDA minimizes this by stabilizing the enolate transition state .
-
Side Reactions : Competing thiol oxidation or over-alkylation is mitigated by rigorous inert atmosphere (N₂/Ar) and controlled stoichiometry.
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance carbamoylation rates by stabilizing ionic intermediates .
Scalability and Industrial Relevance
The Boc-mediated route is scalable to gram quantities, with purification via recrystallization (ethanol/water) providing >95% purity . However, the tandem migration method offers greener credentials by reducing solvent waste and step count . Industrial adoption may favor the latter for cost efficiency.
Analytical Characterization
Final products are characterized by:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-Benzyl-N-carbamoyl-2-methyl-L-cysteine, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves coupling cysteine derivatives with substituted isocyanates or carbamoylating agents. For example, tert-butyl esters (e.g., tert-butyl N-benzoyl-S-methyl-L-cysteinate) are preferred for higher purity (84–86% yield) compared to methyl esters . Key parameters include reaction temperature (ambient to 50°C), solvent choice (e.g., acetone-d6 for NMR compatibility), and purification via flash chromatography. Monitoring reaction progress via TLC and verifying purity (>95%) by HPLC or NMR is critical .
Q. How should structural characterization of this compound derivatives be performed to ensure accuracy?
- Methodological Answer : Use a combination of and NMR in deuterated solvents (e.g., DMSO-d6 or acetone-d6) to resolve stereochemical and substituent effects. For example, in N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, NMR peaks at δ 2.00 (CH) and δ 7.24–7.56 (aromatic protons) confirm substitution patterns . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretches at 1659–1646 cm) further validate molecular integrity .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 210–280 nm) is effective, as demonstrated for N-acetyl-S-(2-carbamoylethyl)-cysteine in urine. Key parameters include a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% formic acid), and validation via spike-recovery tests (recovery rates >90%) . For complex mixtures, LC-MS/MS provides higher specificity, with limits of detection (LOD) <1 ng/mL .
Q. What safety protocols are essential when handling this compound derivatives in the lab?
- Methodological Answer : Follow GHS Category 1 skin sensitization guidelines: wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of vapors. For spills, vacuum or sweep material into sealed containers. Decontaminate surfaces with ethanol/water mixtures. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for rashes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound analogs?
- Methodological Answer : Systematically vary substituents (e.g., halogenated phenyl groups) and assess bioactivity. For example, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine showed significant anti-angiogenic effects (P < 0.05) compared to non-halogenated analogs . Use in vitro models (e.g., endothelial cell migration assays) and in vivo models (e.g., methylazoxymethanol-induced carcinogenesis) . Pair with computational docking studies to predict binding affinities to target proteins (e.g., VEGF receptors) .
Q. What experimental designs are robust for assessing the pharmacological potential of this compound class?
- Methodological Answer : Employ dose-response studies (e.g., 10–100 µM ranges) in triplicate, with positive/negative controls. For cytotoxicity assays (e.g., MTT), use IC calculations and validate via apoptosis markers (e.g., caspase-3 activation). In vivo, administer derivatives orally (10–50 mg/kg) and monitor pharmacokinetics (plasma half-life, bioavailability) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity differences, solvent effects). Replicate experiments using standardized protocols, such as those in (99% purity criteria) . Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm target engagement .
Q. What strategies mitigate stability challenges during storage and experimental use?
- Methodological Answer : Store derivatives at –20°C under inert gas (N) to prevent oxidation. For aqueous solutions, use pH 7.4 buffers with 0.1% EDTA. Monitor degradation via periodic HPLC analysis (e.g., peak area reduction >5% indicates instability) .
Q. How can derivatization strategies enhance the utility of this compound in mechanistic studies?
- Methodological Answer : Introduce fluorescent tags (e.g., dansyl groups) via carbamoyl linkage for cellular tracking. For proteomic studies, use isotopically labeled variants (e.g., -acetyl groups) to quantify protein adducts . Optimize reaction conditions (e.g., 24-hour stirring at 25°C) to preserve stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
